molecular formula C21H25N3O2 B13098381 2H-Indazole-6-carboxamide, 3-ethoxy-2-methyl-N-(4-phenylbutyl)- CAS No. 919107-67-8

2H-Indazole-6-carboxamide, 3-ethoxy-2-methyl-N-(4-phenylbutyl)-

Cat. No.: B13098381
CAS No.: 919107-67-8
M. Wt: 351.4 g/mol
InChI Key: VZLAHWIKLKAQFU-UHFFFAOYSA-N
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Description

3-ethoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic organic compound that belongs to the indazole class of chemicals. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired chemical transformations. Common steps may include:

    Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the ethoxy and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the phenylbutyl group: This step may involve nucleophilic substitution reactions.

    Formation of the carboxamide group: This can be achieved through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and pathways.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide
  • 3-ethoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-5-carboxamide
  • 3-ethoxy-2-methyl-N-(3-phenylpropyl)-2H-indazole-6-carboxamide

Uniqueness

3-ethoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

919107-67-8

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

3-ethoxy-2-methyl-N-(4-phenylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C21H25N3O2/c1-3-26-21-18-13-12-17(15-19(18)23-24(21)2)20(25)22-14-8-7-11-16-9-5-4-6-10-16/h4-6,9-10,12-13,15H,3,7-8,11,14H2,1-2H3,(H,22,25)

InChI Key

VZLAHWIKLKAQFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC(=CC2=NN1C)C(=O)NCCCCC3=CC=CC=C3

Origin of Product

United States

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